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molecular formula C11H20N2O5 B1442470 Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate CAS No. 819800-93-6

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Cat. No. B1442470
M. Wt: 260.29 g/mol
InChI Key: AJNCHUMJVPZDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541438B2

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (52.65 g, 264 mmol) in nitromethane (21 mL) and ethanol (8 mL) was added a solution of sodium ethoxide in ethanol (2.67 M, 5.0 mL, 13.4 mmol). The mixture was stirred at rt and more ethanol (30 mL) was added. The mixture was sonicated for 15 min, stirred overnight, then sonicated again. To the mixture was added water (400 mL). The solid was isolated by filtration, washed with water (300 mL), and dried to yield tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate as a white solid, 67.60 g (98%).
Quantity
52.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[O-]CC.[Na+].O.[N+:20]([CH3:23])([O-:22])=[O:21]>C(O)C>[OH:1][C:2]1([CH2:23][N+:20]([O-:22])=[O:21])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
52.65 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
21 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sonicated for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
sonicated again
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with water (300 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)C[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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